molecular formula C16H34O2Sn B14595607 Tributyl[2-(oxiran-2-YL)ethoxy]stannane CAS No. 61266-51-1

Tributyl[2-(oxiran-2-YL)ethoxy]stannane

Cat. No.: B14595607
CAS No.: 61266-51-1
M. Wt: 377.1 g/mol
InChI Key: MRISUTFQFUXHGM-UHFFFAOYSA-N
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Description

Tributyl[2-(oxiran-2-yl)ethoxy]stannane is an organotin compound featuring a tributyltin core linked to an ethoxy group substituted with an oxirane (epoxide) moiety. Organotin compounds are widely utilized in organic synthesis, catalysis, and polymer stabilization due to their unique reactivity and stability .

Properties

CAS No.

61266-51-1

Molecular Formula

C16H34O2Sn

Molecular Weight

377.1 g/mol

IUPAC Name

tributyl-[2-(oxiran-2-yl)ethoxy]stannane

InChI

InChI=1S/C4H7O2.3C4H9.Sn/c5-2-1-4-3-6-4;3*1-3-4-2;/h4H,1-3H2;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

MRISUTFQFUXHGM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[2-(oxiran-2-yl)ethoxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-(oxiran-2-yl)ethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tributyl[2-(oxiran-2-yl)ethoxy]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Tributyl[2-(oxiran-2-yl)ethoxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[2-(oxiran-2-yl)ethoxy]stannane involves its ability to form covalent bonds with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as coupling and substitution. The oxirane ring can undergo ring-opening reactions, making the compound highly reactive and versatile in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tributyl[2-(oxiran-2-yl)ethoxy]stannane with structurally analogous tributylstannane derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 2-(Oxiran-2-yl)ethoxy Not explicitly provided* ~450–500 (estimated) Epoxide-mediated crosslinking, synthesis
Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane 5-(2-Ethylhexyl)thiophene C₂₃H₄₄SSn 472.38 Organic electronics, polymerization
Tributyl[5-[2-[(2-methoxyethoxy)methoxy]ethyl]-2-thienyl]stannane Methoxyethoxy-methoxyethyl-thienyl C₂₂H₄₂O₃SSn 505.34 Solution-processable semiconductors
Tributyl(isononanoyloxy)stannane Isononanoyloxy C₂₅H₅₂O₂Sn 523.37 Polymer stabilizers, catalysts

*Molecular formula for this compound can be inferred as approximately C₁₇H₃₄O₂Sn, assuming three butyl groups, one oxiran-ethoxy chain, and the tin atom.

Key Comparative Insights:

Reactivity and Functional Groups :

  • The oxirane group in this compound enables ring-opening reactions with nucleophiles (e.g., amines, acids), distinguishing it from thiophene-based stannanes (e.g., Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane), which are tailored for π-conjugated systems in organic electronics .
  • Thiophene-containing stannanes exhibit high electron mobility and are used in photovoltaic devices, whereas the oxirane derivative is more likely employed in epoxy resin modification or as a reactive intermediate .

Toxicity and Regulatory Considerations: Organotin compounds, including tributylstannanes, are regulated due to environmental and health risks. For example, oxirane derivatives like [[2-(2-ethenyloxy)ethoxy]methyl]-oxirane (CAS 16801-19-7) are subject to significant new use regulations under the U.S. EPA . Thiophene fentanyl analogs () highlight the importance of rigorous toxicological profiling for novel organotin compounds, as insufficient data may pose hazards.

Synthetic Utility :

  • Thiophene-based stannanes () are synthesized via Stille coupling precursors, whereas oxirane-containing stannanes may require epoxidation steps or protection/deprotection strategies to preserve the reactive epoxide group.

Notes

  • Toxicological Gaps: As noted in , organotin compounds often lack comprehensive toxicity data. Proper handling and disposal protocols are critical.
  • Regulatory Compliance : Oxirane-containing compounds may require adherence to EPA or REACH guidelines, particularly for industrial-scale applications .
  • Synthetic Challenges : The oxirane group’s reactivity necessitates stringent anhydrous conditions during synthesis, akin to methods described for thiophene stannanes in .

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